Sophoracarpan A

Total Synthesis Process Chemistry Pterocarpan Scaffold

Challenge: Reliable identification of 6β,9-dimethoxypterocarpans in Sophora extracts requires unambiguous reference standards. Sophoracarpan A (CAS 1674359-82-0) solves this with: - Fully characterized 6β,9-dimethoxy-3-hydroxypterocarpan skeleton via NMR. - Distinguishes co-occurring analogs maackiain & Sophoracarpan B in complex mixtures. - Enables SAR panels probing methoxy/methylenedioxy substitution effects. Sourced from Sophora tomentosa & S. flavescens. Secure supply for analytical workflows.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B15596830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoracarpan A
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
InChIInChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3
InChIKeyVDHFFCPQILOKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sophoracarpan A: Chemical Overview


Sophoracarpan A (CAS 1674359-82-0) is a pterocarpan flavonoid originally isolated from Sophora tomentosa L. (Leguminosae) [1]. Its full stereochemical structure has been unambiguously elucidated as (6S,6aS,11aR)-6,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol , and this assignment was subsequently corroborated and refined by total synthesis and crystallographic analysis [2]. The compound is commercially available for research use, typically with a purity specification of ≥98% as determined by HPLC .

Class Pterocarpan isoflavonoid natural product
Substitution 6β,9-dimethoxy-3-hydroxypterocarpan core
Fit Dereplication standard • SAR comparator • Scaffold derivatization

Sophoracarpan A: Distinguishing Substitution Pattern


Despite belonging to the broader pterocarpan class, Sophoracarpan A exhibits a unique stereochemical signature—specifically the (6S,6aS,11aR) absolute configuration—that is not conserved among its closest analogs such as medicarpin, kushecarpin A, or maackiain [1]. Subtle variations in the oxygenation pattern at C-3, C-6, and C-9 of the pterocarpan scaffold directly influence molecular recognition by biological targets, including autophagy machinery and cytotoxic effectors [2]. Moreover, synthetic accessibility studies confirm that the ortho-quinone methide cyclization pathway used to construct Sophoracarpan A proceeds with distinct stereochemical outcomes compared to the routes for medicarpin or kushecarpin A, underscoring that these compounds are not interchangeable synthetic intermediates [3]. Therefore, selection of Sophoracarpan A for research or industrial applications requires explicit confirmation of its exact stereoisomer, as substitution with a structurally similar but configurationally distinct pterocarpan could lead to divergent biological or chemical outcomes.

Sophoracarpan A
Maackiain / Sophoracarpan B Divergent methoxy vs. methylenedioxy substitution at C-8/C-9 may shift target engagement and chromatographic behavior.
6β,9-dimethoxy pattern
8,9-methylenedioxy analogs Reported ABTS scavenging profiles differ; antioxidant assay context may not transfer across substitution patterns.
Sophoracarpan A
Wighteone (isoprenylated isoflavone) Antifungal phytoalexin activity is linked to structural features not present in Sophoracarpan A; class-level inference does not support direct substitution.

Sophoracarpan A: Evidence of Differentiation from Analogues


Structural Differentiation from Co-occurring Pterocarpans

The total synthesis of (-)-sophoracarpan A was achieved in 10 steps from a common intermediate, compared to 9 steps for (-)-medicarpin and 11 steps for (±)-kushecarpin A [1]. This quantitative difference in synthetic complexity directly impacts procurement considerations for chemical derivatization or process-scale applications.

Substitution pattern
Head-to-head
6β,9-dimethoxy-3-hydroxypterocarpan vs. 8,9-methylenedioxy or 6β-methoxy-8,9-methylenedioxy cores
Distinct methoxy/methylenedioxy occupancy defines unique chemical identity for procurement and SAR studies.
NMR and MS structural elucidation from Sophora tomentosa isolation.
Total Synthesis Process Chemistry Pterocarpan Scaffold

Comparative ABTS Radical Scavenging Activity

The original 1986 isolation paper reported a 6β configuration for sophoracarpan A [1]. However, subsequent total synthesis and nOe experiments unequivocally revised the absolute configuration to (6S,6aS,11aR) [2]. This correction means that any biological or chemical data generated using material with an assumed 6β configuration is invalid.

ABTS radical scavenging
Reported
Below 55% scavenging threshold at 20 µg/mL, while maackiain and L-maackiain exceeded 55% in parallel assay.
Supports differentiation of pterocarpan analogs in antioxidant screening contexts.
In vitro ABTS assay; exact scavenging value for Sophoracarpan A not reported.
Stereochemistry Structural Elucidation Natural Product Chemistry

Functional Divergence in Antifungal Phytoalexin Activity

Sophoracarpan A has been reported as a potential autophagy activator with cytotoxic activity against MCF-7 breast cancer cells [1]. However, a direct, head-to-head quantitative comparison of Sophoracarpan A's IC50 with those of closely related pterocarpans (e.g., medicarpin, maackiain) under identical assay conditions is absent from the current peer-reviewed literature. Therefore, any claim of superior potency relative to in-class analogs cannot be substantiated.

Antifungal phytoalexin
Class-level
Antifungal phytoalexin activity reported for co-occurring wighteone; not attributed to Sophoracarpan A in the isolation study.
Class-level divergence: specific functionalization such as isoprenyl chain appears required for this property.
Inferred from chemotaxonomic context; direct assay data for Sophoracarpan A not available.
Cytotoxicity Autophagy Cancer Research

Sophoracarpan A: Key Application Scenarios


Dereplication Standard for 6β,9-Dimethoxy Pterocarpans

Given its rigorously established (6S,6aS,11aR) absolute configuration, Sophoracarpan A serves as an authenticated reference material for chiral HPLC method development, NMR spectral libraries, and stereochemical correlation studies of pterocarpans . Its use in this capacity ensures analytical accuracy and avoids misidentification of related natural products or synthetic intermediates.

SAR Studies on C-6 and C-9 Methoxylation Effects

The established 10-step total synthesis of (-)-sophoracarpan A via ortho-quinone methide chemistry provides a validated route for accessing this specific stereoisomer [1]. This synthetic accessibility makes it a useful scaffold for generating focused libraries of pterocarpan derivatives for structure-activity relationship (SAR) exploration, particularly in autophagy modulation and cytotoxicity studies.

Semi-Synthetic Scaffold Derivatization

Sophoracarpan A has been identified as a potential autophagy activator and exhibits cytotoxic activity in MCF-7 cells [2]. This makes it a candidate tool compound for investigating the interplay between autophagy and cell death in breast cancer models. However, users should note that while activity has been observed, comparative potency data against analogs is currently lacking.

Phytochemical and Chemotaxonomic Studies

As a characteristic secondary metabolite isolated from Sophora tomentosa and Sophora flavescens [3], Sophoracarpan A is a valuable marker for species authentication, chemotaxonomic classification, and quality control of botanical raw materials used in traditional medicine or dietary supplements.

Application
Selection Property
Validation Focus
Dereplication standard for 6β,9-dimethoxy pterocarpans
Established spectroscopic signature (NMR, MS)
Unambiguous identification in Sophora extracts; distinction from maackiain and Sophoracarpan B
SAR comparator for pterocarpan ring oxygenation
Defined 6β,9-dimethoxy vs. 8,9-methylenedioxy substitution context
Parallel assay panels evaluating methoxy/methylenedioxy modulation of target engagement
Semi-synthetic scaffold derivatization
Free 3-hydroxy group with 6β- and 9-methoxy handles
Synthesis feasibility and natural availability from Sophora tomentosa and S. flavescens

Technical Documentation Hub

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